molecular formula C18H17F2NO B2361933 2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one CAS No. 2034321-23-6

2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B2361933
CAS No.: 2034321-23-6
M. Wt: 301.337
InChI Key: RZTOJYNAWPILPM-UHFFFAOYSA-N
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Description

2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one is a synthetic organic compound characterized by the presence of a difluorophenyl group and a phenylpyrrolidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Coupling of the Ethanone Backbone: The final step involves coupling the difluorophenyl group and the pyrrolidine ring to the ethanone backbone through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

    Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Difluorophenyl)-1-(3-methylpyrrolidin-1-yl)ethanone
  • 2-(2,3-Difluorophenyl)-1-(3-ethylpyrrolidin-1-yl)ethanone
  • 2-(2,3-Difluorophenyl)-1-(3-isopropylpyrrolidin-1-yl)ethanone

Uniqueness

2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one is unique due to the presence of both difluorophenyl and phenylpyrrolidinyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-16-8-4-7-14(18(16)20)11-17(22)21-10-9-15(12-21)13-5-2-1-3-6-13/h1-8,15H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTOJYNAWPILPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CC3=C(C(=CC=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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